molecular formula C9H7N3O2 B1386537 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid CAS No. 1083402-25-8

6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid

Cat. No. B1386537
M. Wt: 189.17 g/mol
InChI Key: GWEGTYZDIZZFDF-UHFFFAOYSA-N
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Description

“6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 1083402-25-8. It has a molecular weight of 189.17 and its IUPAC name is 6-(1H-imidazol-1-yl)-2-pyridinecarboxylic acid .


Molecular Structure Analysis

The molecular structure of “6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid” is represented by the linear formula C9 H7 N3 O2 . The InChI Code for this compound is 1S/C9H7N3O2/c13-9(14)7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H,(H,13,14) .

Scientific Research Applications

  • Functionalization Reactions in Organic Synthesis :

    • The compound has been used in the functionalization reactions of specific organic compounds, leading to the formation of novel derivatives with potential applications in synthetic chemistry (Yıldırım, Kandemirli, & Demir, 2005).
  • Catalysis in Water Oxidation :

    • Derivatives of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid have been used in synthesizing molecular ruthenium catalysts. These catalysts have shown high activities and stabilities in water oxidation, a critical reaction for energy conversion and storage (Lu et al., 2016).
  • Antioxidant and Antimicrobial Activities :

    • Certain derivatives of this compound have been synthesized and evaluated for their antioxidant and antimicrobial activities, showing promising results against various bacterial and fungal strains (Bassyouni et al., 2012).
  • Microwave-Assisted Synthesis :

    • The compound is involved in the synthesis of complex organic structures under microwave irradiation, demonstrating the efficiency of this method in organic synthesis (Chen Zi-yun, 2008).
  • Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids :

    • A novel approach to synthesize imidazo[1,5-a]pyridine-1-carboxylic acids using derivatives of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid has been reported. These acids have potential applications in pharmaceuticals and agrochemicals (Tverdiy et al., 2016).
  • Building Blocks for Anion-Induced Self-Assembly :

    • The compound serves as a versatile building block in anion-induced supramolecular self-assembly. This application is significant in the development of materials with responsive features (Yang, Sessler, & Gong, 2017).
  • Cobalt(II) and Copper(II) Complexes :

    • Derivatives of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid have been used to prepare cobalt(II) and copper(II) complexes. These complexes are studied for their potential applications in coordination chemistry and material science (Drabina et al., 2012).
  • Synthesis of Heterocyclic Compounds :

    • The compound is utilized in the synthesis of heterocyclic compounds, particularly those with potential applications in creating fluorescent probes for mercury ion detection (Shao et al., 2011).
  • Anticorrosive Properties for Mild Steel :

    • Studies have shown that derivatives of this compound exhibit effective anticorrosive properties for mild steel in acidic mediums, suggesting its potential use in corrosion prevention technologies (Zhang et al., 2018).

Safety And Hazards

The specific safety and hazard information for “6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid” is not provided in the searched resources. It is recommended to refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and hazard information .

properties

IUPAC Name

6-imidazol-1-ylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEGTYZDIZZFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N2C=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Begnini, S Geschwindner, P Johansson… - Journal of medicinal …, 2022 - ACS Publications
Upregulation of the transcription factor Nrf2 by inhibition of the interaction with its negative regulator Keap1 constitutes an opportunity for the treatment of disease caused by oxidative …
Number of citations: 15 pubs.acs.org

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